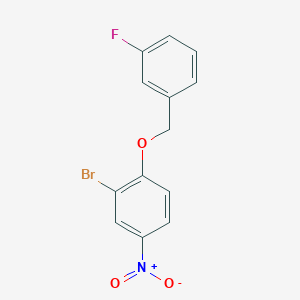

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene

Description

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene is a halogenated nitroaromatic compound characterized by a bromine atom at the 2-position, a 3-fluorobenzyloxy group at the 1-position, and a nitro group at the 4-position of the benzene ring. The fluorine atom in the benzyloxy group enhances electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIJGTJINDCJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619234 | |

| Record name | 2-Bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320337-13-1 | |

| Record name | 2-Bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 1-(3-fluorobenzyloxy)-4-nitrobenzene. The reaction conditions often involve the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of different products.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing bromine with iodine results in 2-Iodo-1-(3-fluorobenzyloxy)-4-nitrobenzene.

Reduction: The major product is 2-Bromo-1-(3-fluorobenzyloxy)-4-aminobenzene.

Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research into its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene depends on its specific application. In chemical reactions, the bromine atom and nitro group play significant roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Halogenated Nitrobenzene Derivatives

The following table summarizes key structural and physical properties of 2-bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene and its analogs:

Key Observations:

- Substituent Effects : The 3-fluorobenzyloxy group in the target compound introduces steric bulk and electronic modulation compared to simpler substituents like bromoethoxy or bromomethyl .

- Electron-Withdrawing Groups : Fluorine and nitro groups synergistically enhance electrophilic aromatic substitution resistance, whereas bromine facilitates nucleophilic displacement reactions .

- Physical Properties : Bromomethyl-substituted analogs exhibit higher density (2.006 g/cm³) and defined melting points due to increased molecular packing efficiency .

Reactivity Trends:

- Bromine Reactivity : Bromine at the 2-position is more susceptible to nucleophilic substitution in polar aprotic solvents (e.g., DMF) compared to fluorine or nitro groups .

- Nitro Group Stability : The nitro group at the 4-position remains inert under mild conditions but can be reduced to an amine for further functionalization .

Biological Activity

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene (CAS No. 320337-13-1) is a synthetic organic compound that belongs to a class of nitro-substituted aromatic compounds. Its unique structure, characterized by the presence of bromine, fluorine, and nitro groups, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H10BrFNO3

- Molecular Weight : 316.13 g/mol

- Structure : The compound features a bromine atom at the 2-position, a fluorobenzyloxy group at the 1-position, and a nitro group at the 4-position of the benzene ring.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that nitroaromatic compounds can inhibit bacterial growth by disrupting cellular processes. The mechanism often involves the formation of reactive oxygen species (ROS) that damage bacterial DNA and proteins.

Case Study : A study on related compounds demonstrated that nitro-substituted benzenes effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar properties.

Anticancer Activity

The anticancer potential of nitroaromatic compounds has been widely documented. These compounds can act as inhibitors of key enzymes involved in cancer cell proliferation.

Mechanism of Action :

- Inhibition of Kinases : Nitroaromatic compounds can inhibit tyrosine kinases, which are crucial for cell signaling pathways in cancer cells.

- DNA Intercalation : The planar structure allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.

Research Findings : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through ROS generation and DNA damage . This raises the possibility that this compound may exhibit similar anticancer effects.

Comparative Analysis

The biological activity of this compound can be compared to other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Potentially active | Potentially active | ROS generation, kinase inhibition |

| 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | Confirmed active | Confirmed active | DNA intercalation, enzyme inhibition |

| 4-Nitrophenol | Active against bacteria | Moderate anticancer effects | Protein denaturation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a nitro group at the para position (as in 4-nitrobenzene derivatives) can direct electrophilic substitution. A plausible route involves bromination of 1-(3-fluorobenzyloxy)-4-nitrobenzene using N-bromosuccinimide (NBS) under controlled conditions . Alternatively, Suzuki-Miyaura coupling could be explored if aryl halide precursors are available. Key intermediates, such as 3-fluorobenzyl bromide, are commercially accessible (e.g., Kanto Reagents, >95% purity) .

- Validation : Monitor reaction progress using TLC or HPLC, and confirm the final structure via / NMR and high-resolution mass spectrometry (HRMS).

Q. How can the purity of this compound be rigorously assessed?

- Methodology : Employ a combination of chromatographic and spectroscopic techniques:

- HPLC/GC : Use a C18 column with UV detection (λ = 254 nm) or GC-MS to quantify impurities .

- Elemental Analysis : Verify the Br, F, and N content to confirm stoichiometry.

- Melting Point : Compare experimental values with literature data (e.g., related nitroaromatic compounds in show melting points consistent with crystallographic purity) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR : NMR will resolve the benzyloxy group (δ 4.5–5.5 ppm) and aromatic protons influenced by electron-withdrawing substituents (NO, Br). NMR detects the 3-fluorobenzyl moiety (δ -110 to -120 ppm) .

- IR : Confirm the nitro group (asymmetric stretch ~1520 cm, symmetric ~1350 cm) and C-Br (~500–600 cm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DCM/hexane and solve the structure using SHELXL (e.g., as in , which reports monoclinic P2/c symmetry) .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of nitroaromatic compounds like this one?

- Challenges : Nitro groups can cause disorder due to rotational flexibility, complicating refinement. Additionally, heavy atoms (Br) increase absorption, requiring corrections (e.g., ψ-scans in SHELXL) .

- Solutions : Optimize crystal growth using mixed solvents (e.g., DCM/ethanol). Collect high-resolution data (θ > 25°) and apply anisotropic displacement parameters during refinement. Use the Olex2 or SHELXTL interface for real-time model adjustment .

Q. How do electron-withdrawing substituents (Br, NO) influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitro group deactivates the ring, directing electrophiles to the ortho/para positions. Bromine’s inductive effect further enhances electrophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings.

- Experimental Design : Compare reaction rates of this compound with its de-nitro analog in Suzuki-Miyaura reactions. Use Hammett σ values to predict substituent effects (σ = +1.27, σ = +0.26) .

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

- Methodology : Cross-validate using complementary techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.